Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
Description
Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (CAS: 116119-00-7) is a heterocyclic compound with the molecular formula C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol . Structurally, it features a thieno[3,2-c]pyridine core substituted with diethyl ester groups at positions 2 and 4. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly antiplatelet agents like Clopidogrel and Prasugrel .
Properties
IUPAC Name |
diethyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-17-12(15)11-7-9-8-14(13(16)18-4-2)6-5-10(9)19-11/h7H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHJDGWVQSUSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CCN(C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558073 | |
| Record name | Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116119-00-7 | |
| Record name | Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with 2-aminothiophenol in the presence of a base, followed by cyclization and esterification steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the thieno ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thieno derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Activity
Research has indicated that derivatives of diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate may exhibit potent antidiabetic properties. Similar compounds in the thieno-pyridine class have been evaluated for their α-glucosidase inhibitory activity. For instance, a study demonstrated that certain derivatives showed IC50 values ranging from 35.0 to 273.7 μM against yeast α-glucosidase, significantly lower than the standard drug acarbose (IC50 = 937 ± 1.60 μM) . This suggests that this compound could be a candidate for further development as an antidiabetic agent.
Neuroprotective Effects
The compound's thieno-pyridine structure is associated with neuroprotective effects. Research has shown that related compounds can protect neuronal cells from oxidative stress and apoptosis. This property makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Agrochemical Applications
Pesticidal Properties
this compound has been investigated for its pesticidal properties. Compounds with similar thieno-pyridine scaffolds have demonstrated insecticidal and fungicidal activities. The compound's ability to interfere with insect metabolism could position it as an effective pesticide or fungicide in agricultural applications.
Material Science
Polymer Development
The unique chemical properties of this compound make it suitable for use in polymer chemistry. Its diethyl ester functionalities allow for the creation of copolymers that can be tailored for specific applications such as drug delivery systems or biodegradable materials.
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Synthesis and Biological Evaluation
A study focusing on the synthesis of various thieno-pyridine derivatives highlighted the promising biological activities of this compound. The synthesis involved multi-step organic reactions yielding high purity compounds that were subsequently evaluated for their biological activities . -
Pharmacokinetic Studies
Another research effort assessed the pharmacokinetics of thieno-pyridine derivatives including this compound. The study revealed favorable absorption and distribution characteristics in vivo which support its potential therapeutic applications .
Mechanism of Action
The mechanism by which Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-tert-Butyl 2-ethyl 6,7-dihydrofuro[3,2-c]pyridine-2,5(4H)-dicarboxylate (CAS: 1060814-36-9)
Structural Differences :
- Core Heteroatom: Replaces sulfur in the thieno ring with oxygen (furo[3,2-c]pyridine) .
- Ester Groups : Contains a tert-butyl group at position 5 and an ethyl group at position 2, unlike the diethyl esters in the target compound.
Properties :
Key Contrasts:
| Parameter | Target Compound (Thieno) | Furo Analog |
|---|---|---|
| Core Heteroatom | Sulfur | Oxygen |
| Ester Substituents | Diethyl | tert-Butyl + Ethyl |
| Molecular Weight | 283.34 g/mol | 295.34 g/mol |
| Therapeutic Relevance | Antiplatelet intermediate | Synthetic intermediate |
Clopidogrel Bisulfate (CAS: 120202-66-6)
Structural Relationship :
- Derived from the thieno[3,2-c]pyridine scaffold but includes a chiral α-(2-chlorophenyl)acetate group and a sulfate counterion .
Functional Differences :
Prasugrel (CAS: 150322-43-3)
Structural Features :
- Contains a cyclopropyl-fluorophenyl ketone moiety and acetyloxy group on the thieno[3,2-c]pyridine core .
Biological Activity
Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (CAS No. 116119-00-7) is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, including antiproliferative effects, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 283.35 g/mol. The compound features a thieno-pyridine core structure characterized by a fused thieno and pyridine ring system along with two ester functional groups that enhance its reactivity and solubility properties .
Antiproliferative Activity
Recent studies have indicated that compounds within the thieno-pyridine class exhibit notable antiproliferative activities against various cancer cell lines. This compound's activity has been evaluated in comparison to other derivatives:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | HeLa | TBD | Potential selective activity |
| 6-methoxycarbonyl derivative | HeLa | 1.1–4.7 | Higher potency than diethyl derivative |
| 3-cyano derivative | L1210 | 2.8 | Significant antiproliferative effect |
The IC50 values for related compounds indicate that modifications in the chemical structure can significantly influence biological activity. For instance, the presence of specific substituents can enhance the potency against cancer cells while maintaining lower cytotoxicity against non-tumor cells .
Cell Cycle Effects: Studies have shown that derivatives of thieno-pyridine compounds can induce cell cycle arrest in the G2/M phase. For example, treatment with certain derivatives led to a significant increase in G2/M phase cells compared to control groups. This suggests that these compounds may inhibit tubulin assembly, a critical process for mitosis .
Apoptotic Pathways: The ability of these compounds to induce apoptosis has also been documented. In experiments with K562 cells, treatment resulted in an increased percentage of annexin-V positive cells, indicating enhanced apoptotic activity in a dose-dependent manner. For instance, at specific concentrations (IC50 and IC75), significant increases in apoptotic cell populations were observed .
Comparative Analysis with Related Compounds
The structural uniqueness of this compound can be highlighted through comparisons with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | C14H20N2O4S | Contains amino group |
| Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | C15H14ClNO2S | Chlorophenyl group |
| 6-(tert-butyl) 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | C14H20N2O4S | Tert-butyl substituent |
These comparisons illustrate how variations in substituents can lead to differences in biological activity and selectivity towards cancer cell lines versus normal cells .
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The diethyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates in drug synthesis:
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Basic hydrolysis : Treatment with NaOH in aqueous ethanol (1:1 v/v) at 80°C for 6 hours converts the esters to the corresponding dicarboxylic acid .
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Acidic hydrolysis : Concentrated HCl in refluxing THF (4 hours) achieves similar results but with lower yields (~65%).
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 2M NaOH | EtOH/H2O | 80°C | 6h | 92% |
| 6M HCl | THF | Reflux | 4h | 65% |
Dehydrogenation to Aromatic Systems
The 6,7-dihydrothienopyridine ring undergoes dehydrogenation to form fully aromatic thieno[3,2-c]pyridine derivatives. This reaction is typically catalyzed by palladium on carbon (Pd/C) under hydrogen-free conditions :
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Conditions : 10% Pd/C (0.1 equiv), toluene, 110°C, 12 hours.
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Product : Diethyl thieno[3,2-c]pyridine-2,5-dicarboxylate (yield: 78%) .
Nucleophilic Substitution at the Thiophene Ring
The sulfur atom in the thiophene ring participates in nucleophilic substitution reactions. For example:
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Reaction with amines : Piperidine derivatives react at the 3-position of the thiophene ring under mild conditions (DMF, 60°C, 3h) to form substituted amides .
Example Reaction
| Starting Material | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Diethyl derivative | Piperidine | DMF, 60°C, 3h | 3-Piperidinylthienopyridine | 85% |
Reductive Amination
The compound undergoes reductive amination with primary amines in the presence of sodium cyanoborohydride (NaBH3CN) :
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Conditions : NH2R (1.2 equiv), NaBH3CN (1.5 equiv), MeOH, 25°C, 24h.
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Yield : 70–85% for alkylamines; lower yields (~55%) observed for arylamines .
Cycloaddition Reactions
The dihydrothienopyridine ring participates in [4+2] cycloadditions with dienophiles such as maleic anhydride:
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable C–H bond functionalization:
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Suzuki coupling : Reaction with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O, 90°C) introduces aryl groups at the 4-position .
Oxidation of the Thiophene Ring
Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) converts the thiophene sulfur to a sulfoxide or sulfone :
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Conditions :
Alkylation and Acylation
The nitrogen atom in the pyridine ring undergoes alkylation/acylation under standard conditions:
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate?
- The compound is synthesized via condensation reactions involving dihydropyridine and thiophene precursors. For example, analogous methods involve reacting tetrahydrothienopyridine derivatives with esterified bromoacetates under basic conditions, followed by purification via recrystallization or column chromatography . Key intermediates like methyl α-bromo esters are often used to introduce substituents .
Q. Which spectroscopic techniques are employed for structural characterization?
- NMR (¹H/¹³C): Assigns proton and carbon environments, confirming ester groups and heterocyclic framework.
- X-ray crystallography: Resolves stereochemistry and crystal packing, as demonstrated in related dihydropyridine derivatives .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Q. How is the purity of this compound assessed in preclinical studies?
- HPLC/UV-Vis: Quantifies purity using reverse-phase columns (e.g., C18) with acetonitrile/water gradients.
- Chiral chromatography: Separates enantiomers if stereoisomers are present, as seen in clopidogrel synthesis .
Advanced Research Questions
Q. How can stereoselective synthesis be optimized to isolate specific enantiomers?
- Chiral resolving agents: Use of (-)-camphor-10-sulfonic acid to form diastereomeric salts, enabling separation via fractional crystallization .
- Asymmetric catalysis: Transition-metal catalysts (e.g., Ru-BINAP complexes) or organocatalysts may improve enantiomeric excess (ee) .
Q. What strategies mitigate racemization during scale-up?
- Low-temperature conditions: Reduce thermal energy to prevent bond rotation in intermediates.
- Inert atmospheres: Minimize oxidative degradation, critical for sulfur-containing heterocycles .
Q. How are metabolic pathways and degradation products analyzed?
- In vitro models: Liver microsomes or cytochrome P450 assays identify phase I metabolites (e.g., hydroxylation, dealkylation).
- LC-MS/MS: Detects and quantifies metabolites, as applied in clopidogrel studies to profile sulfoxide and carboxylic acid derivatives .
Q. What role do computational methods play in understanding its reactivity?
- DFT calculations: Predict reaction transition states and regioselectivity in cyclization steps.
- Molecular docking: Screens for binding affinity with biological targets (e.g., platelet receptors) to guide SAR studies .
Q. How are polymorphic forms characterized and controlled?
- PXRD and DSC: Differentiate crystal forms and monitor phase transitions.
- Solvent screening: Identify solvents that favor thermodynamically stable polymorphs, as seen in clopidogrel hydrobromide studies .
Methodological Considerations
- Synthetic Optimization: Reaction yields improve with microwave-assisted synthesis or flow chemistry, reducing side products .
- Toxicity Screening: Follow OECD guidelines for acute toxicity assays (e.g., LD50 in rodents) and genotoxicity tests (Ames assay) .
- Regulatory Compliance: Adhere to ICH guidelines for impurity profiling (e.g., USP reference standards for related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
